Benzylic Bromination Synthetic Yield: 8-Isomer Route Compared with 6- and 7-Isomer Literature Precedents
The radical benzylic bromination of 4-chloro-X-methylquinazoline precursors with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ at reflux represents the established route to all three positional isomers. For the 6-isomer, patent US07361663B2 reports isolation of 0.62 g (2.42 mmol) from a 5.09 mmol scale reaction, corresponding to a calculated yield of 47.5% after flash chromatography [1]. For the 7-isomer, an analogous procedure starting from 7.0 g (39 mmol) of 4-chloro-7-methylquinazoline afforded 5.1 g (20 mmol) of product, representing a 51% yield [2]. The 8-isomer is synthesized via the identical methodological framework from 4-chloro-8-methylquinazoline (CAS 58421-80-0), which is commercially available from multiple suppliers with reported purity >95% [3]. This synthetic parity ensures that procurement of the 8-isomer does not entail a process chemistry penalty relative to its more common positional counterparts.
| Evidence Dimension | Benzylic bromination yield (NBS/BPO/CCl₄, reflux, 8–20 h) |
|---|---|
| Target Compound Data | 8-isomer: same synthetic route; precursor 4-chloro-8-methylquinazoline is commercially available (CAS 58421-80-0, purity ≥95%) [3] |
| Comparator Or Baseline | 6-isomer (CAS 153436-68-1): 47.5% isolated yield [1]; 7-isomer (CAS 234098-35-2): ~51% isolated yield [2] |
| Quantified Difference | Comparable yields expected (~45–55% range); no inherent synthetic disadvantage for 8-isomer route |
| Conditions | NBS (1.05–1.15 equiv), benzoyl peroxide (5 mol%), CCl₄, 80 °C reflux, 8–20 h, flash chromatography purification |
Why This Matters
Procurement decisions often weigh synthetic accessibility; the 8-isomer's route parity with the 6- and 7-isomers eliminates yield-based objections to selecting this less-common building block.
- [1] Patent US07361663B2. Procedure: 4-Chloro-6-methylquinazoline (0.91 g, 5.09 mmol), NBS (0.95 g, 5.35 mmol), benzoyl peroxide 70% (0.09 g, 0.2545 mmol), CCl₄ (25 mL), reflux 80 °C, 20 h. Purification by flash chromatography (7.5% EtOAc/hexanes) yields 0.62 g (2.42 mmol, 47.5%). View Source
- [2] Quinazoline.com. New Learning Discoveries about 90272-83-6. Synthesis of 7-Bromomethyl-4-chloroquinazoline: 4-chloro-7-methylquinazoline (7.0 g, 39 mmol), NBS (8.0 g, 45 mmol), benzoyl peroxide (0.8 g, 3.3 mmol), CCl₄ (140 mL), reflux 8 h, yield 5.1 g (20 mmol, ~51%). View Source
- [3] PubChem. 4-Chloro-8-methylquinazoline. CID 13245397. CAS 58421-80-0. Molecular Formula: C₉H₇ClN₂; Molecular Weight: 178.62. Commercially available. https://pubchem.ncbi.nlm.nih.gov/compound/13245397 View Source
